Cas no 13924-99-7 (6-hydroxypyrazine-2-carboxylic acid)
6-hydroxypyrazine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid
- 6-Hydroxy-2-pyrazinoic acid
- 1,6-dihydro-6-oxo-2-Pyrazinecarboxylic acid
- 6-HYDROXYPYRAZINE-2-CARBOXYLIC ACID
- 6-oxo-1H-pyrazine-2-carboxylic acid
- 6-Hydroxy-pyrazin-2-carbonsaeure
- 6-hydroxy-pyrazinoic acid
- 6-oxo-1,6-dihydro-pyrazine-2-carboxylic acid
- 2-Pyrazinecarboxylic acid, 1,6-dihydro-6-oxo-
- 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid 13924-99-7
- 5-hydroxypyrazine-3-carboxylic acid
- 6-hydroxypyrazinoic acid
- LHXIGTYJDLGWRO-UHFFFAOYSA-N
- 6-Hydroxy-2-pyrazinecarboxylic acid
- 2-Hydroxypyrazine-6-carboxylic acid
- 6-hydroxy-pyrazine-2-carboxylic acid
- AB60468
- BC219766
- AK127185
- FT-
- DTXSID00436385
- 2-Pyrazinecarboxylic acid,1,6-dihydro-6-oxo-
- CHEMBL5195313
- AKOS013465268
- FT-0760505
- SCHEMBL162262
- AKOS006271938
- 13924-99-7
- 6-OXO-1,6-DIHYDROPYRAZINE-2-CARBOXYLICACID
- EN300-116052
- MFCD00274535
- 606489-10-5
- DS-5480
- BB 0256997
- O11623
- CS-0005515
- 6-oxidanylidene-1H-pyrazine-2-carboxylic acid
- A807504
- DB-019646
- 6-hydroxypyrazine-2-carboxylic acid
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- MDL: MFCD10697776
- Inchi: 1S/C5H4N2O3/c8-4-2-6-1-3(7-4)5(9)10/h1-2H,(H,7,8)(H,9,10)
- InChI Key: LHXIGTYJDLGWRO-UHFFFAOYSA-N
- SMILES: OC(C1=CN=CC(N1)=O)=O
Computed Properties
- Exact Mass: 140.02200
- Monoisotopic Mass: 140.02219199g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 78.8
- XLogP3: -1
Experimental Properties
- Density: 1.63
- PSA: 83.05000
- LogP: -0.53190
6-hydroxypyrazine-2-carboxylic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,2-8°C
6-hydroxypyrazine-2-carboxylic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-hydroxypyrazine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JT420-5g |
6-hydroxypyrazine-2-carboxylic acid |
13924-99-7 | 95+% | 5g |
6217.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JT420-250mg |
6-hydroxypyrazine-2-carboxylic acid |
13924-99-7 | 95+% | 250mg |
1085CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JT420-50mg |
6-hydroxypyrazine-2-carboxylic acid |
13924-99-7 | 95+% | 50mg |
286.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JT420-1g |
6-hydroxypyrazine-2-carboxylic acid |
13924-99-7 | 95+% | 1g |
1605.0CNY | 2021-07-14 | |
| Alichem | A099000171-250mg |
2-Hydroxypyrazine-6-carboxylic acid |
13924-99-7 | 98% | 250mg |
$267.80 | 2022-04-02 | |
| Alichem | A099000171-1g |
2-Hydroxypyrazine-6-carboxylic acid |
13924-99-7 | 98% | 1g |
$418.18 | 2022-04-02 | |
| Alichem | A099000171-5g |
2-Hydroxypyrazine-6-carboxylic acid |
13924-99-7 | 98% | 5g |
$1,160.51 | 2022-04-02 | |
| Alichem | A099000171-10g |
2-Hydroxypyrazine-6-carboxylic acid |
13924-99-7 | 98% | 10g |
$1,562.92 | 2022-04-02 | |
| Chemenu | CM131572-250mg |
6-oxo-1,6-dihydropyrazine-2-carboxylic acid |
13924-99-7 | 95%+ | 250mg |
$183 | 2021-08-05 | |
| Chemenu | CM131572-1g |
6-oxo-1,6-dihydropyrazine-2-carboxylic acid |
13924-99-7 | 95%+ | 1g |
$413 | 2021-08-05 |
6-hydroxypyrazine-2-carboxylic acid Suppliers
6-hydroxypyrazine-2-carboxylic acid Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 6-hydroxypyrazine-2-carboxylic acid
Introduction to 6-hydroxypyrazine-2-carboxylic acid (CAS No. 13924-99-7)
6-hydroxypyrazine-2-carboxylic acid, with the chemical formula C₄H₅NO₃, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic carboxylic acid derivative has garnered attention due to its versatile applications in drug synthesis, biochemical pathways, and material science. The compound’s unique structural properties, characterized by a pyrazine ring substituted with a hydroxyl group at the 6-position and a carboxylic acid moiety at the 2-position, make it a valuable intermediate in the development of novel therapeutic agents.
The CAS number 13924-99-7 provides a unique identifier for this compound, ensuring precise classification and differentiation in chemical databases and literature. This numbering system is crucial for researchers to locate specific chemical entities, track their usage, and ensure compliance with regulatory standards. The molecular structure of 6-hydroxypyrazine-2-carboxylic acid consists of a six-membered aromatic ring containing two nitrogen atoms, with functional groups that contribute to its reactivity and potential biological activity.
Recent advancements in pharmaceutical chemistry have highlighted the importance of 6-hydroxypyrazine-2-carboxylic acid in the synthesis of bioactive molecules. Its pyrazine core is a common scaffold in many pharmacologically relevant compounds, including antiviral, anticancer, and anti-inflammatory agents. The presence of both hydroxyl and carboxylic acid functional groups allows for diverse chemical modifications, enabling the creation of derivatives with tailored properties for specific therapeutic applications.
In academic research, 6-hydroxypyrazine-2-carboxylic acid has been studied for its role in modulating enzymatic pathways and interacting with biological targets. For instance, researchers have explored its potential as a precursor in the synthesis of pyrazinamide analogs, which are known for their antitubercular properties. The hydroxyl group at the 6-position can participate in hydrogen bonding interactions, enhancing binding affinity to biological receptors, while the carboxylic acid group can form salt bridges or coordinate with metal ions, influencing the compound’s solubility and stability.
The pharmaceutical industry has leveraged 6-hydroxypyrazine-2-carboxylic acid in the development of novel drug candidates. Its structural motif is frequently incorporated into molecules designed to interact with specific proteins or enzymes implicated in diseases such as diabetes, neurodegenerative disorders, and autoimmune conditions. For example, derivatives of this compound have been investigated for their ability to inhibit kinases or modulate neurotransmitter release, showcasing its broad therapeutic potential.
From a synthetic chemistry perspective, 6-hydroxypyrazine-2-carboxylic acid serves as a versatile building block for constructing more complex molecules. Organic chemists have developed efficient synthetic routes to produce this compound in high yields, utilizing methods such as cyclization reactions, hydroxylation processes, and carboxylation techniques. These synthetic strategies are essential for scaling up production and ensuring the availability of 6-hydroxypyrazine-2-carboxylic acid for industrial applications.
The material science applications of 6-hydroxypyrazine-2-carboxylic acid are also noteworthy. Its ability to form coordination complexes with metal ions makes it useful in catalysis and as a ligand in metal-organic frameworks (MOFs). These frameworks have potential applications in gas storage, separation technologies, and sensor development. Additionally, the compound’s aromaticity and functional groups contribute to its utility in designing advanced materials with specific electronic or optical properties.
Recent studies have further elucidated the mechanistic aspects of 6-hydroxypyrazine-2-carboxylic acid interactions within biological systems. Computational modeling techniques have been employed to predict how this compound might bind to target proteins at an atomic level. Such insights are critical for optimizing drug design by identifying key structural features that enhance binding affinity or selectivity. Moreover, experimental techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have provided detailed structural information about complexes formed with 6-hydroxypyrazine-2-carboxylic acid, aiding in understanding its mode of action.
The environmental impact of 6-hydroxypyrazine-2-carboxylic acid is another area of interest. Researchers are investigating its biodegradability and potential effects on ecosystems when released into the environment. Sustainable synthetic methods are being explored to minimize waste generation during production processes. Additionally, efforts are underway to develop green chemistry approaches that utilize renewable resources or energy-efficient processes for synthesizing this compound.
In conclusion,6-hydroxypyrazine-2-carboxylic acid (CAS No. 13924-99-7) is a multifaceted compound with significant implications across multiple scientific disciplines. Its role as an intermediate in drug synthesis underscores its importance in pharmaceutical research, while its structural versatility makes it valuable for material science applications. As advancements continue, this compound will likely remain at the forefront of scientific exploration, contributing to innovations that improve human health and technological progress.
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